1-Methylguanine

Descripción

This compound is a methylguanine.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1-methyl-7H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLVMTUMFYRZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=CN2)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049377 |

Source

|

| Record name | 1-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 1-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

938-85-2 |

Source

|

| Record name | 1-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7-dihydro-1-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ATY0M8242 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of 1-Methylguanine: A Technical Guide

Executive Summary

1-Methylguanine (1mG) is a modified purine nucleobase with diverse and critical roles in cellular biology. Primarily known for its presence in transfer RNA (tRNA), where it is essential for maintaining the accuracy of protein synthesis, 1mG also arises as a mutagenic lesion in DNA through exposure to alkylating agents. Its association with various pathological conditions, particularly cancer, has made it a subject of intense research, both as a potential biomarker for disease and as a target for therapeutic intervention. This technical guide provides an in-depth overview of the biological significance of this compound, tailored for researchers, scientists, and drug development professionals. It covers its formation and function in RNA, its role as a DNA adduct and the cellular mechanisms for its repair, its implications in disease, and the analytical methods for its detection and quantification.

Introduction

This compound is a derivative of the purine guanine, with a methyl group attached at the N1 position.[1][2] This modification can occur in both RNA and DNA, and its biological consequences are highly dependent on the context in which it is found. In RNA, particularly tRNA, 1mG is a post-transcriptional modification that plays a crucial role in maintaining the structural integrity of the molecule and ensuring translational fidelity.[3][4] Conversely, when present in DNA, this compound is considered a form of DNA damage, a lesion that can lead to mutations if not repaired.[1] The formation of 1mG in DNA can result from exposure to both endogenous and exogenous alkylating agents.[5] Due to its association with mutagenesis and cancer, the cellular mechanisms for repairing this lesion are of significant interest. Furthermore, elevated levels of this compound have been detected in the urine and serum of cancer patients, highlighting its potential as a non-invasive biomarker.[6]

The Role of this compound in RNA Function

In all three domains of life, this compound is a conserved modification found at position 37 of many tRNA molecules, adjacent to the anticodon.[3] This modification is critical for preventing frameshift errors during protein synthesis. The absence of 1mG at this position can lead to +1 ribosomal frameshifts, particularly at sequences with consecutive cytosines.[3]

The biosynthesis of 1-methylguanosine (the ribonucleoside of 1mG) in tRNA is catalyzed by a class of enzymes known as tRNA methyltransferases. In bacteria, this function is performed by the enzyme TrmD, while in eukaryotes and archaea, the homologous enzyme is Trm5.[3][7] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

This compound as a DNA Lesion and its Repair

While beneficial in RNA, this compound in DNA is a mutagenic lesion.[1] It can be formed by the action of various endogenous and exogenous methylating agents. The presence of 1mG in the DNA template can disrupt the normal functioning of DNA polymerases, leading to misincorporation of bases during replication and transcription, ultimately resulting in mutations.

Cells have evolved specific DNA repair mechanisms to counteract the deleterious effects of 1mG. The primary pathway for the repair of this compound in DNA involves the AlkB family of proteins. These are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the oxidative demethylation of the lesion, restoring the guanine base to its original state. Both bacterial and human AlkB homologs have been shown to repair this compound lesions.

This compound in Disease: A Potential Biomarker for Cancer

Elevated levels of this compound have been found in the serum and urine of cancer patients, suggesting a potential role as a biomarker for the disease.[6] This increase may be due to a higher turnover of nucleic acids in tumor tissues or an increased extent of their methylation.[6] In addition to its potential as a biomarker, this compound has been shown to have direct effects on cellular phenotypes. For instance, treatment of Chinese hamster fibroblasts with this compound can induce cellular transformation and increase cell agglutinability.[8]

Quantitative Data on this compound

The following table summarizes some of the quantitative data available for this compound.

| Parameter | Value | Biological System/Condition | Reference |

| Effect on Cell Agglutinability | 50% increase | Chinese hamster fibroblasts exposed to 10-5 M this compound for 20 hours | [8] |

| Reversal of Increased Agglutinability | Within 13 days | Chinese hamster fibroblasts grown in control medium after exposure | [8] |

| Inhibition of Increased Agglutinability | Complete inhibition | Simultaneous addition of 10-5 M dibutyryl-cAMP | [8] |

Experimental Protocols

Detection and Quantification of this compound by HPLC with Electrochemical Detection

This method is suitable for the measurement of methylated DNA bases.

1. DNA Extraction and Hydrolysis:

-

Extract DNA from the biological sample of interest using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

-

Hydrolyze the extracted DNA to its constituent bases by heating in formic acid (e.g., 0.5 M) at a high temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).

-

Lyophilize the hydrolysate to remove the acid.

-

Resuspend the dried bases in the HPLC mobile phase.

2. HPLC Separation:

-

Use a reverse-phase C18 column.

-

The mobile phase is typically an aqueous buffer (e.g., sodium acetate) with an organic modifier (e.g., methanol) at a specific pH.

-

Elute the bases isocratically or with a gradient.

3. Electrochemical Detection:

-

Use an electrochemical detector with a glassy carbon working electrode.

-

Apply a specific oxidation potential to detect the purine bases. This compound will have a characteristic retention time and electrochemical signal.

4. Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

This compound is a molecule of dual significance. In the realm of RNA biology, it is a vital modification for ensuring the fidelity of genetic translation. In contrast, its presence in DNA represents a mutagenic threat that the cell must diligently repair. The association of this compound with cancer, both as a potential biomarker and as a molecule capable of inducing cellular transformation, underscores its importance in human health and disease.

Future research in this area is likely to focus on several key aspects. Elucidating the full range of cellular consequences of this compound DNA lesions will be crucial. Further development and validation of this compound as a clinical biomarker for cancer diagnosis and prognosis are warranted. Additionally, a deeper understanding of the enzymes that process this compound, such as the TrmD/Trm5 methyltransferases and the AlkB repair proteins, could open new avenues for therapeutic intervention. For drug development professionals, targeting these pathways may offer novel strategies for anticancer therapies. The continued study of this compound will undoubtedly provide further insights into the fundamental processes of life and the molecular basis of disease.

References

- 1. DNAmod: this compound [dnamod.hoffmanlab.org]

- 2. This compound | C6H7N5O | CID 70315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Codon-Specific Translation by m1G37 Methylation of tRNA [frontiersin.org]

- 4. 1-Méthylguanine — Wikipédia [fr.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0003282) [hmdb.ca]

- 7. AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and 7-methylguanine increase cell agglutinability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of 1-Methylguanine in DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylguanine (1mG) is a modified purine base that can be found in DNA as a form of DNA damage, primarily arising from exposure to certain alkylating agents. Its presence in the genome can have significant biological consequences, including cytotoxicity and mutagenicity. This technical guide provides an in-depth overview of the discovery, history, and scientific understanding of this compound in DNA. It details the experimental protocols used for its detection and characterization, summarizes key quantitative data, and visualizes the critical DNA repair pathways involved in its removal. This document is intended to serve as a comprehensive resource for researchers in the fields of DNA repair, toxicology, and cancer drug development.

Discovery and History

The discovery of methylated bases in the DNA of higher organisms was a gradual process that unfolded in the mid-20th century. While the presence of modified bases in viral and bacterial DNA was established earlier, their existence in animal cells was initially less certain.

A pivotal moment in this area of research was the work of Culp, Dore, and Brown in 1970 , published in the Archives of Biochemistry and Biophysics.[1] Their research provided strong evidence for the presence of methylated purines and pyrimidines in the DNA of various animal and human cell lines. Using radiolabeling with [¹⁴C]methionine followed by acid hydrolysis of DNA and subsequent separation of the bases by ion-exchange and paper chromatography, they were able to identify and quantify these modified nucleobases.[1] Although their paper focused on a range of methylated bases, it laid the groundwork for the specific identification and study of this compound in DNA.

Subsequent research further solidified the understanding of this compound as a DNA lesion resulting from exposure to methylating agents. These agents, which include environmental carcinogens and some chemotherapeutic drugs, can transfer a methyl group to the N1 position of guanine, disrupting the normal Watson-Crick base pairing. This discovery was crucial in shifting the perception of DNA from a static blueprint to a dynamic molecule subject to modification and repair.

Experimental Protocols

The detection and quantification of this compound in DNA have evolved significantly since its initial discovery. Early methods relied on chromatography and radiolabeling, while modern techniques offer much higher sensitivity and specificity.

Early Detection Methods: Chromatography

The initial identification of this compound in DNA relied on classical biochemical techniques for separating and identifying nucleic acid components.

Experimental Protocol: Paper and Ion-Exchange Chromatography (circa 1970)

This protocol is a generalized representation based on the methodologies described in the early literature for the separation of methylated DNA bases.[1]

-

DNA Isolation and Radiolabeling:

-

Culture cells (e.g., HeLa cells, L cells) in a medium containing a radiolabeled methyl donor, such as L-[methyl-¹⁴C]methionine, for a sufficient period to allow incorporation of the radiolabel into methylated DNA bases.

-

Isolate high-molecular-weight DNA from the cultured cells using standard procedures (e.g., phenol-chloroform extraction).

-

-

DNA Hydrolysis:

-

Hydrolyze the purified DNA to its constituent bases. This is typically achieved by heating the DNA in a strong acid, such as perchloric acid or formic acid, at a high temperature (e.g., 100°C) for a defined period (e.g., 1 hour).

-

-

Chromatographic Separation:

-

Ion-Exchange Chromatography:

-

Apply the DNA hydrolysate to a Dowex 50 (H⁺ form) cation-exchange column.

-

Elute the bases using a gradient of hydrochloric acid (e.g., 1 N to 4 N).

-

Collect fractions and determine the radioactivity in each fraction using a scintillation counter.

-

Identify the peaks corresponding to the different bases by comparing their elution profiles to those of known standards.

-

-

Paper Chromatography:

-

Spot the DNA hydrolysate onto Whatman No. 1 filter paper.

-

Develop the chromatogram using a suitable solvent system (e.g., isopropanol-HCl-water).

-

Visualize the separated bases under UV light.

-

Cut out the spots corresponding to each base and quantify the radioactivity by scintillation counting.

-

-

-

Quantification:

-

Calculate the amount of this compound relative to the total amount of guanine or total DNA loaded onto the chromatogram.

-

Modern Detection Methods

Contemporary methods for detecting this compound offer significantly improved sensitivity, specificity, and throughput.

Experimental Protocol: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is based on modern, highly sensitive methods for the quantification of DNA adducts.

-

DNA Isolation and Hydrolysis:

-

Isolate genomic DNA from cells or tissues of interest.

-

Perform enzymatic or acid hydrolysis to release the nucleobases. For quantitative analysis, enzymatic digestion to nucleosides is often preferred to minimize base degradation.

-

-

Sample Preparation:

-

Add an isotopically labeled internal standard (e.g., [¹⁵N₅]-1-methylguanine) to the sample to correct for variations in sample processing and instrument response.

-

Purify the hydrolysate using solid-phase extraction (SPE) to remove interfering substances.

-

-

UPLC-MS/MS Analysis:

-

Inject the purified sample onto a UPLC system equipped with a suitable column (e.g., C18).

-

Separate the nucleobases using a gradient elution program.

-

Detect the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high specificity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Quantitative Data on this compound in DNA

Quantitative data on the levels of this compound in DNA are crucial for understanding its biological impact. The table below summarizes representative data from various studies.

| Cell/Tissue Type | Treatment | This compound Level (lesions per 10⁶ bases) | Analytical Method | Reference |

| E. coli (AlkB deficient) | Methylating Agent | High (Specific values vary with dose) | Genetic and Biochemical Assays | (Relevant mutagenesis studies) |

| E. coli (Wild Type) | Methylating Agent | Low to undetectable | Genetic and Biochemical Assays | (Relevant mutagenesis studies) |

| Human Cells (in vitro) | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Dose-dependent increase | HPLC-based methods | (Toxicology and DNA repair studies) |

| Rodent Tissues (in vivo) | Dimethylnitrosamine | Tissue-specific levels | 32P-postlabeling or LC-MS/MS | (Carcinogenesis studies) |

Biological Significance and Repair Pathways

The formation of this compound in DNA is not a benign event. It poses a significant threat to genomic integrity due to its mutagenic potential and its ability to block DNA replication.

Mutagenic Effects

This compound disrupts the normal Watson-Crick G:C base pair. The methyl group at the N1 position interferes with the hydrogen bonds that guanine forms with cytosine. During DNA replication, this lesion can cause DNA polymerase to misincorporate thymine (T) instead of cytosine, leading to G-to-A transition mutations in subsequent rounds of replication.

DNA Repair Mechanisms

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of DNA alkylation damage, including the formation of this compound. The primary pathway for the repair of this compound is direct reversal repair mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases .

AlkB-Mediated Direct Reversal Repair

The E. coli AlkB protein and its human homologs (e.g., ALKBH2 and ALKBH3) directly remove the methyl group from this compound. This process involves the oxidative demethylation of the base, restoring it to its original, unmodified state.

DNA Damage Response Signaling

The presence of this compound and other DNA adducts can trigger a broader DNA damage response (DDR) signaling cascade. While the direct reversal repair by AlkB is a primary defense, persistent lesions can lead to the activation of cell cycle checkpoints and, in cases of extensive damage, apoptosis.

Conclusion

The discovery of this compound in DNA marked a significant step in our understanding of DNA damage and repair. From the early days of paper chromatography to the high-throughput capabilities of modern mass spectrometry, the tools to study this lesion have become increasingly sophisticated. This has allowed for a deeper appreciation of its mutagenic potential and the elegant enzymatic machinery that has evolved to counteract it. For researchers in drug development, understanding the formation and repair of this compound is critical for designing more effective and less toxic chemotherapeutic agents. Continued research into the intricate interplay between DNA alkylation damage, repair pathways, and cellular outcomes will undoubtedly yield further insights into cancer biology and the development of novel therapeutic strategies.

References

1-Methylguanine structure and chemical properties

An In-depth Technical Guide to 1-Methylguanine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (1mG), a naturally occurring modified purine base. It details its chemical structure, physicochemical properties, biological roles, and relevant experimental methodologies. The information is intended to support research and development activities in fields such as oncology, molecular biology, and medicinal chemistry.

Introduction

This compound (1mG) is a methylated derivative of the purine base guanine.[1] It is most commonly known as a modified nucleobase found in various RNA molecules, particularly transfer RNA (tRNA).[2][3] Beyond its role in RNA, 1mG is also significant as a form of DNA damage, arising from the alkylation of guanine. Its presence and repair are critical aspects of maintaining genomic integrity. Furthermore, elevated levels of this compound in physiological fluids have been identified as potential biomarkers for certain types of cancer, linking it to pathological states characterized by increased nucleic acid turnover or methylation.[2][4][5]

Chemical Structure and Identifiers

This compound is structurally characterized by a methyl group attached to the nitrogen atom at the first position (N1) of the guanine purine ring. This modification distinguishes it from other methylated guanine isomers, such as 7-methylguanine and O6-methylguanine, each with distinct chemical properties and biological implications.[6][7][8]

The definitive chemical identifiers and nomenclature for this compound are summarized in the table below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

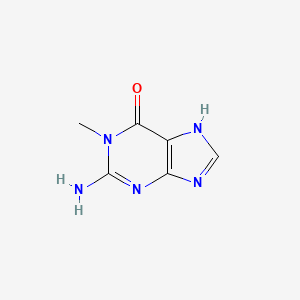

| IUPAC Name | 2-amino-1-methyl-7H-purin-6-one | [2][9] |

| CAS Number | 938-85-2 | [2][9][10][11] |

| PubChem CID | 70315 | [2][9] |

| Molecular Formula | C₆H₇N₅O | [2][9][10][11][12] |

| Canonical SMILES | CN1C(=O)C2=C(N=CN2)N=C1N | [2][9] |

| InChI | InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | [2][9] |

| InChIKey | RFLVMTUMFYRZCB-UHFFFAOYSA-N | [2][9] |

| Abbreviation | 1mG | [12] |

Below is a diagram illustrating the chemical structure of this compound.

References

- 1. 1-Méthylguanine — Wikipédia [fr.wikipedia.org]

- 2. This compound (CAS 938-85-2) | Abcam [abcam.com]

- 3. This compound, 99%, CAS No. : [938-85-2] | JP-180316-xxxx [rosesci.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0003282) [hmdb.ca]

- 5. Showing Compound this compound (FDB014518) - FooDB [foodb.ca]

- 6. O-(6)-Methylguanine | C6H7N5O | CID 65275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Methylguanine | C6H7N5O | CID 135421882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | C6H7N5O | CID 70315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Cas 938-85-2,this compound | lookchem [lookchem.com]

- 12. DNAmod: this compound [dnamod.hoffmanlab.org]

1-Methylguanine as an Endogenous DNA Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylguanine (1-meG) is a naturally occurring DNA adduct formed through endogenous cellular processes. While less studied than other methylated guanines like O⁶-methylguanine and N⁷-methylguanine, 1-meG still poses a threat to genomic integrity. This technical guide provides a comprehensive overview of this compound as an endogenous DNA adduct, detailing its formation, biological implications, and the cellular mechanisms evolved to repair this type of DNA damage. This document also outlines detailed experimental protocols for the detection and quantification of 1-meG and presents key signaling pathways and experimental workflows in visually intuitive diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of DNA damage and repair, cancer biology, and toxicology.

Introduction to this compound

Endogenous DNA damage is a constant challenge to the stability of the genome. Metabolic byproducts and spontaneous chemical reactions can lead to the formation of a variety of DNA lesions, including methylated bases. This compound (1-meG) is a purine adduct where a methyl group is attached to the N1 position of guanine. While it is considered a minor lesion compared to other methylation products, its presence in DNA can have significant biological consequences, including cytotoxicity and mutagenicity if not repaired.[1] The primary endogenous source of methylation is S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions, which can non-enzymatically methylate DNA.[2]

Formation of this compound

The formation of 1-meG as an endogenous DNA adduct is primarily attributed to the non-enzymatic methylation of guanine residues in DNA by S-adenosylmethionine (SAM). SAM is an essential molecule involved in a vast number of metabolic pathways, and its reactive methyl group can be adventitiously transferred to nucleophilic sites on DNA bases.

Biological Significance and Cytotoxicity

The presence of this compound in the DNA template is not innocuous. It is recognized as a substrate for DNA repair enzymes and, if left unrepaired, can pose a significant block to DNA replication.[1] The mutagenic potential of 1-meG is also a concern, as it can lead to misincorporation of bases during DNA synthesis, although it is considered a weaker mutagen compared to O⁶-methylguanine.[1] Studies have shown that 1-meG is approximately 80% mutagenic, leading to G-to-T, G-to-A, and G-to-C mutations in the absence of repair.[1]

DNA Repair Mechanisms for this compound

The primary defense against the deleterious effects of this compound is the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][3][4][5][6] These enzymes, including the human homologues ABH2 and ABH3, directly reverse the methylation damage by oxidative demethylation.[1][3][5]

The repair mechanism involves the oxidation of the methyl group on the guanine base, leading to the formation of an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing formaldehyde and restoring the original guanine base.[1] Interestingly, while AlkB and its homologues preferentially repair lesions like 1-methyladenine and 3-methylcytosine in single-stranded DNA, they show a preference for repairing this compound and 3-methylthymine in the context of double-stranded DNA.[1][3][4]

Quantitative Data on Methylguanine Adducts

Quantifying the levels of endogenous DNA adducts is crucial for understanding their biological impact. While specific data for this compound is limited, data for the more abundant N⁷-methylguanine provides a valuable reference for the levels of endogenous methylation.

| Adduct | Tissue/Cell Type | Species | Level | Reference |

| N⁷-Methylguanine | Rat Liver (Nuclear DNA) | Rat (Young, 6 months) | 1 adduct per 105,000 bases | [7] |

| N⁷-Methylguanine | Rat Liver (Mitochondrial DNA) | Rat (Young, 6 months) | 1 adduct per 31,000 bases | [7] |

| N⁷-Methylguanine | Rat Liver (Nuclear DNA) | Rat (Old, 24 months) | ~2.5-fold increase from young | [7] |

| N⁷-Methylguanine | Rat Liver (Mitochondrial DNA) | Rat (Old, 24 months) | ~2.5-fold increase from young | [7] |

| O⁶-Methylguanine | Human Colorectal DNA (Normal) | Human | 6.7 - 11.1 nmol/mol dG | [1] |

| O⁶-Methylguanine | Human Colorectal DNA (Tumor) | Human | 5.1 - 78.2 nmol/mol dG | [1] |

Note: The levels of DNA adducts can vary significantly between individuals and tissues and are influenced by factors such as age and exposure to exogenous agents.[8]

Experimental Protocols

Accurate detection and quantification of this compound require meticulous experimental procedures. The following sections detail the key steps from DNA extraction to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DNA Extraction

A reliable method for isolating high-purity DNA is essential for accurate adduct analysis. The following protocol is based on a widely used method employing proteinase K digestion and column-based purification.[9][10]

Materials:

-

Tissue or cell sample

-

Proteinase K

-

Qiagen DNeasy Blood & Tissue Kit (or similar)

-

Isopropanol

-

70% Ethanol

-

Nuclease-free water

Procedure:

-

Homogenize tissue or lyse cells according to the Qiagen DNeasy Blood & Tissue Kit protocol.

-

Add Proteinase K and incubate at 56°C until the tissue is completely lysed.

-

Follow the manufacturer's instructions for binding the DNA to the spin column, washing, and elution.

-

To the eluted DNA, add 0.7 volumes of isopropanol and mix gently.

-

Centrifuge at 12,000 x g for 10 minutes to precipitate the DNA.

-

Carefully discard the supernatant and wash the DNA pellet twice with 70% ethanol, centrifuging for 5 minutes at 12,000 x g for each wash.

-

Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.

-

Quantify the DNA concentration and assess purity using a spectrophotometer.

Enzymatic Hydrolysis of DNA to Nucleosides

Complete enzymatic digestion of DNA to its constituent nucleosides is critical for subsequent LC-MS/MS analysis. A one-step enzymatic hydrolysis protocol is presented below.[11]

Materials:

-

Purified DNA sample

-

Benzonase

-

Phosphodiesterase I

-

Alkaline Phosphatase

-

Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂

Procedure:

-

Prepare a "Digest Mix" by adding Benzonase (2.5 Units/µg DNA), Phosphodiesterase I (0.003 Units/µg DNA), and Alkaline Phosphatase (0.2 Units/µg DNA) to the Tris-HCl buffer.

-

Add 50 µL of the Digest Mix to 1 µg of DNA.

-

Incubate the reaction at 37°C for 6 hours.

-

The digested sample is now ready for LC-MS/MS analysis. For long-term storage, samples can be kept at -20°C.

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[12] Below are typical parameters for the analysis of methylated guanines, which can be optimized for this compound.

Table 2: Illustrative LC-MS/MS Parameters for Methylguanine Analysis

| Parameter | Setting | Reference |

| LC System | UPLC/UHPLC system | [11][13] |

| Column | C18 reverse-phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) | [11][13] |

| Mobile Phase A | 0.1% Formic acid in water | [1][13] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | [1][13] |

| Flow Rate | 0.1 - 0.2 mL/min | [11][13] |

| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B over 6 minutes) | [11] |

| Mass Spectrometer | Triple quadrupole mass spectrometer | [1][13] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [12] |

| MRM Transition (O⁶-meG) | m/z 166 -> 149 | [11][13] |

| MRM Transition (N⁷-meG) | m/z 166 -> 149 | [13] |

Note: The specific MRM transition for this compound would need to be determined by direct infusion of a this compound standard into the mass spectrometer to identify the precursor ion and its most stable product ions.

Signaling Pathways and Cellular Responses

While the direct repair of 1-meG by AlkB homologues is a primary response, the presence of this adduct, especially if it persists, can trigger broader cellular signaling pathways. The cellular response to DNA alkylation damage is complex and can involve cell cycle arrest and, in cases of extensive damage, apoptosis.[14] Much of our understanding of these pathways comes from studies of O⁶-methylguanine, which, when mispaired with thymine, is recognized by the Mismatch Repair (MMR) system.[14] This recognition can initiate a signaling cascade involving key proteins like ATM, H2AX, CHK1, and p53, ultimately leading to cell cycle arrest or apoptosis.[14][15] It is plausible that persistent 1-meG adducts, particularly if they lead to replication fork stalling, could activate similar DNA damage response pathways.

Implications for Drug Development and Disease

The study of endogenous DNA adducts like this compound has significant implications for drug development and understanding disease etiology.

-

Cancer Research: Chronic accumulation of endogenous DNA damage can contribute to the genomic instability that drives carcinogenesis. Understanding the repair pathways for adducts like 1-meG can reveal potential targets for cancer therapy.

-

Drug Development: Many chemotherapeutic agents are alkylating agents that induce DNA damage. The cellular response to this damage, including the activity of repair enzymes like AlkB homologues, can determine the efficacy of these drugs. Inhibitors of these repair pathways could potentially sensitize cancer cells to chemotherapy.

-

Biomarkers: The levels of endogenous DNA adducts or their repair products excreted in urine can serve as biomarkers of DNA damage and cancer risk.[12][16][17] Further research is needed to validate this compound as a reliable biomarker.

Conclusion

This compound is an important, albeit less abundant, endogenous DNA adduct that contributes to the landscape of spontaneous DNA damage. Its efficient repair by the AlkB family of enzymes underscores the importance of direct reversal pathways in maintaining genome stability. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of 1-meG, which will be crucial for elucidating its precise role in human health and disease. Further research into the specific cellular signaling pathways activated by 1-meG and its utility as a biomarker will undoubtedly provide valuable insights for the fields of cancer biology and therapeutic development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In-Gene Quantification of O(6)-Methylguanine with Elongated Nucleoside Analogues on Gold Nanoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double-Strand Breaks: when DNA Repair Events Accidentally Meet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery adductomics provides a comprehensive portrait of tissue-, age- and sex-specific DNA modifications in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary excretion of 8-oxo-7,8-dihydroguanine as biomarker of oxidative damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. DNA Methylation in Urine and Feces Indicative of Eight Major Human Cancer Types Globally - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unleashing the potential of urine DNA methylation detection: Advancements in biomarkers, clinical applications, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic formation of 1-Methylguanine in cells

An In-Depth Technical Guide to the Enzymatic Formation of 1-Methylguanine in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (m1G) is a post-transcriptional modification found predominantly in transfer RNA (tRNA) across all domains of life. This modification, involving the addition of a methyl group to the N1 position of a guanine base, is critical for maintaining translational fidelity and tRNA stability. The enzymatic formation of m1G is carried out by distinct families of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, each with unique structures, mechanisms, and substrate specificities. This guide provides a comprehensive overview of the enzymes responsible for m1G synthesis, the pathways they regulate, their quantitative aspects, and the experimental methodologies used for their study. Furthermore, we will explore the enzymes responsible for the demethylation of this mark, highlighting the dynamic nature of tRNA modification. Understanding these pathways is crucial for basic research and for the development of novel therapeutics, particularly in the fields of antimicrobials and metabolic diseases.

Part 1: The Enzymatic Synthesis of this compound (m1G)

The formation of m1G in tRNA occurs primarily at two key positions: position 37 in the anticodon loop (m1G37) and position 9 in the D-arm (m1G9). The enzymes responsible have evolved separately, with distinct families catalyzing the modification in different domains of life.

Formation of m1G at Position 37 (m1G37)

The m1G37 modification, located immediately 3' to the anticodon, is essential for preventing +1 ribosomal frameshifting during protein synthesis.[1][2] Its absence leads to the production of truncated, non-functional proteins and can be lethal to the cell.[1]

-

In Bacteria: The TrmD Pathway The synthesis of m1G37 in bacteria is catalyzed by the tRNA-(N1G37) methyltransferase TrmD.[1] TrmD is a homodimeric enzyme belonging to the SPOUT class of methyltransferases, characterized by a deep trefoil knot architecture at the SAM-binding site.[1][3] The enzyme specifically recognizes tRNAs that contain a guanosine at both positions 36 and 37 (the 36GG37 motif).[3] The catalytic mechanism of TrmD is unique among methyltransferases as it is strictly dependent on Mg2+ ions.[1] Due to its essentiality for bacterial growth and its structural divergence from the human equivalent (Trm5), TrmD is a high-priority target for the development of novel antibiotics.[1][4][5][6][7]

-

In Eukarya and Archaea: The Trm5 Pathway In eukaryotes and archaea, the Trm5 enzyme family is responsible for m1G37 formation.[8][9] Unlike the dimeric TrmD, Trm5 functions as a monomer.[1] It belongs to the Class I methyltransferase family, utilizing a canonical Rossmann-fold for SAM binding.[8][10] Trm5 recognizes the overall L-shaped tertiary structure of the tRNA molecule rather than a specific sequence motif like TrmD.[8][10] The catalytic mechanism is proposed to involve a general base that abstracts a proton from the N1 of G37, facilitating the methyl transfer from SAM.[9][11] Although TrmD and Trm5 catalyze the identical chemical reaction, they are evolutionarily unrelated and differ in structure, substrate recognition, and catalytic mechanism.[1][12]

Formation of m1G at Position 9 (m1G9)

The m1G9 modification is found in the D-arm of a subset of tRNAs in eukaryotes and archaea. This modification is thought to play a role in tRNA stability and turnover.[13]

-

In Eukarya and Archaea: The Trm10 Family The Trm10 family of methyltransferases is responsible for the N1-methylation of purines at position 9.[13] In humans, this family has expanded to three enzymes with distinct specificities and cellular locations:

-

TRMT10A : A nucleolar enzyme that specifically catalyzes the formation of m1G9 on a subset of nuclear-encoded tRNAs, including tRNAGln and initiator tRNAiMet.[13][14] Mutations in the TRMT10A gene are linked to a syndrome characterized by young-onset diabetes, microcephaly, and intellectual disability, highlighting its critical role in the developing brain and pancreas.[14][15]

-

TRMT10B : A cytoplasmic enzyme that is the first identified adenosine-specific member of this family in eukaryotes, responsible for m1A9 modification on tRNAAsp.[13][16] It does not appear to be biochemically redundant with TRMT10A.[16][17]

-

TRMT10C : A mitochondrial enzyme that, in complex with its partner protein SDR5C1, acts as a dual-specificity methyltransferase, modifying either adenosine or guanosine at position 9 of mitochondrial tRNAs.[13]

-

Part 2: Regulation and Demethylation of N1-Methylpurines

While the synthesis of m1G is critical, its regulation and potential for removal add another layer of complexity to tRNA biology. The discovery of tRNA demethylases indicates that, like DNA and histone modifications, tRNA methylation can be a dynamic and reversible process.

-

The ALKBH1 Demethylase The AlkB homolog 1 (ALKBH1) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as a tRNA demethylase.[18][19] It mediates the removal of the methyl group from N1-methyladenosine (m1A) and is also implicated in the demethylation of other N1-methylpurines in tRNA.[18][20] The activity of ALKBH1 can regulate translation by affecting the stability and function of its target tRNAs. For instance, ALKBH1-catalyzed demethylation can lead to reduced translation initiation and decreased participation of tRNAs in protein synthesis.[18] This process is dynamic and can be influenced by cellular states, such as glucose availability, revealing a direct link between tRNA modification status and metabolic signaling.[18]

Part 3: Quantitative Data

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and substrate affinity of the m1G methyltransferases.

Table 1: Enzyme Kinetic Parameters for m1G37 Methyltransferases

| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) | kchem (s⁻¹) | Reference(s) |

|---|---|---|---|---|---|---|

| HsTrm5 | Homo sapiens | tRNA | 0.47 ± 0.04 | 0.023 ± 0.003 | - | [9] |

| AdoMet | 0.42 ± 0.08 | 0.023 ± 0.003 | - | [9] | ||

| MjTrm5 | M. jannaschii | tRNA | 0.70 ± 0.05 | 0.017 ± 0.002 | 0.12 ± 0.03 | [9][12] |

| AdoMet | 1.0 ± 0.1 | 0.017 ± 0.002 | - | [9] | ||

| TrmD | E. coli | - | - | 0.13 ± 0.03 | 0.13 ± 0.03 | [12] |

Note: For Trm5, kcat is limited by slow product release, while kchem represents the faster rate of the first turnover. For TrmD, the chemical step is rate-limiting, so kcat ≈ kchem.[12]

Table 2: Cellular Quantification of N1-Methylpurine Modifications

| Condition | Cell Line | Change in m1A/G Ratio in tRNA | Method | Reference(s) |

|---|---|---|---|---|

| ALKBH1 Knockdown | HeLa | ~6% Increase | LC-MS/MS | [18] |

| ALKBH1 Overexpression (transient) | HeLa | ~16% Decrease | LC-MS/MS | [18] |

| ALKBH1 Overexpression (stable) | HeLa | ~21% Decrease | LC-MS/MS | [18] |

| Alkbh1⁻/⁻ | MEF | ~42% Increase | LC-MS/MS |[18] |

Part 4: Experimental Protocols

Studying the enzymatic formation of m1G requires robust methodologies for tRNA isolation, in vitro enzymatic assays, and sensitive detection of the modification.

Protocol: tRNA Isolation for Modification Analysis

This protocol allows for the enrichment of small RNAs, including tRNA, from total cellular RNA.

-

Total RNA Extraction : Isolate total RNA from cells or tissues using a standard method such as TRIzol reagent, following the manufacturer's instructions.

-

DNA Contamination Removal : Treat the total RNA preparation with a TURBO DNA-free Kit to remove any contaminating genomic DNA.

-

Size Fractionation : Fractionate the total RNA on a 15% Urea-TBE polyacrylamide gel.

-

Visualization and Excision : Stain the gel with SYBR Gold and visualize under UV light. Excise the gel fraction corresponding to small RNAs (typically < 200 nucleotides, with tRNA migrating around 70-90 nt).[21]

-

Elution : Crush the excised gel slice and soak it in an elution buffer (e.g., 20 mM Tris-HCl pH 7.4, 250 mM sodium acetate, 1 mM EDTA, 0.25% SDS).[21]

-

Incubation : Incubate the slurry through a cycle of heating (65°C), freezing (-80°C), and reheating (65°C) to facilitate RNA elution from the gel matrix.[21]

-

Purification : Purify the eluted RNA from the supernatant using ethanol precipitation or a spin-column-based kit (e.g., RNA Clean & Concentrator kit).[21]

-

Quantification : Determine the concentration and purity of the isolated tRNA-enriched fraction using a spectrophotometer or a Bioanalyzer.

Protocol: In Vitro tRNA Methyltransferase Assay (Radiolabel-Based)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a tRNA substrate.[22][23]

-

Reaction Buffer Preparation : Prepare a 5X Methylation Buffer (MB): 100 mM Tris-HCl pH 8.0, 100 mM NH₄OAc, 0.1 mM EDTA, 10 mM MgCl₂. Add DTT to 1X MB to a final concentration of 1 mM just before use.[22]

-

tRNA Substrate Preparation : Dilute the tRNA substrate (either in vitro transcribed or purified from cells) in DEPC-treated water to a final concentration of ~5 µM.

-

tRNA Refolding : Heat the tRNA solution at 85°C for 2 minutes. Immediately add 1X MB containing DTT and allow the mixture to cool slowly to room temperature for 15-20 minutes to ensure proper folding.[22]

-

Cofactor Preparation : Prepare a SAM mix containing [³H]-labeled SAM and unlabeled SAM. A typical final concentration in the reaction is 10-20 µM.

-

Reaction Initiation : Add the SAM mix to the refolded tRNA and equilibrate at the desired reaction temperature (e.g., 37°C) for 2 minutes. Initiate the reaction by adding the purified recombinant methyltransferase (e.g., TrmD, Trm5, or TRMT10A) to a final concentration of 0.1-1 µM.

-

Incubation : Incubate the reaction at 37°C. For kinetic analysis, take aliquots at various time points.

-

Reaction Quenching & Precipitation : Stop the reaction by spotting the aliquots onto filter paper discs and immersing them in ice-cold 5% Trichloroacetic Acid (TCA). Wash the filters three times with cold 5% TCA, followed by one wash with 100% ethanol to remove unincorporated [³H]-SAM.

-

Quantification : Dry the filter discs, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol: Quantification of m1G by LC-MS/MS

This is the gold standard for sensitive and accurate quantification of RNA modifications.[24][]

-

tRNA Hydrolysis : Digest the purified tRNA sample (~1-5 µg) into single nucleosides. This is typically achieved by sequential enzymatic digestion with nuclease P1 (to generate 5'-mononucleotides) followed by a phosphatase (e.g., bacterial alkaline phosphatase) to remove the phosphate group.

-

Chromatographic Separation : Inject the resulting nucleoside mixture into a reversed-phase high-performance liquid chromatography (RP-HPLC) system. Use a gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and a gradient of acetonitrile or methanol) to separate the canonical and modified nucleosides.[]

-

Mass Spectrometry Detection : Couple the HPLC output directly to a tandem quadrupole mass spectrometer operating in positive ion mode.

-

MRM Analysis : Use Multiple Reaction Monitoring (MRM) mode for detection and quantification. This involves monitoring a specific precursor-to-product ion transition for each nucleoside.

-

For m1G : The transition is typically m/z 282 → 166 (precursor ion [M+H]⁺ to the protonated base).

-

For Guanine (G) : The transition is m/z 284 → 152.

-

-

Data Analysis : Integrate the peak areas for m1G and an unmodified canonical nucleoside (like G) from the chromatograms. Generate a standard curve using known amounts of pure m1G and G nucleosides. Calculate the absolute amount or relative ratio (e.g., m1G/G) in the sample.[18]

References

- 1. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis for methyl-donor-dependent and sequence-specific binding to tRNA substrates by knotted methyltransferase TrmD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the druggability of TrmD, a potential antibacterial target, through design and microbiological profiling of a series of potent TrmD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Targeting the Bacterial Epitranscriptome for Antibiotic Development: Discovery of Novel tRNA-(N1G37) Methyltransferase (TrmD) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insight into the methyltransfer mechanism of the bifunctional Trm5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional characterization of the human tRNA methyltransferases TRMT10A and TRMT10B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. tRNA Methyltransferase Homolog Gene TRMT10A Mutation in Young Onset Diabetes and Primary Microcephaly in Humans | PLOS Genetics [journals.plos.org]

- 16. Distinct substrate specificities of the human tRNA methyltransferases TRMT10A and TRMT10B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distinct substrate specificities of the human tRNA methyltransferases TRMT10A and TRMT10B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Assays for RNA Methyltransferase Activity | Springer Nature Experiments [experiments.springernature.com]

- 24. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

The Role of 1-Methylguanine in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylguanine (m1G) is a post-transcriptional RNA modification crucial for accurate and efficient protein synthesis. Primarily located at position 37 of the anticodon loop in transfer RNA (tRNA), m1G plays a vital role in maintaining the translational reading frame and enhancing the stability and proper folding of tRNA. This technical guide provides a comprehensive overview of the function of m1G in gene expression regulation, with a focus on its molecular mechanisms, the enzymes that mediate its deposition and removal, and its impact on cellular processes. We present quantitative data on the effects of m1G, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics.

Core Functions of this compound in Gene Expression

The most well-characterized function of this compound is its critical role in transfer RNA (tRNA) biology, where it is predominantly found at position 37 (m1G37), immediately 3' to the anticodon.[1] This modification is essential for maintaining the fidelity of protein synthesis.

1.1. Prevention of Translational Frameshifting

The primary and most critical function of m1G37 is to prevent +1 ribosomal frameshifting during translation.[2][3] The presence of a methyl group on the N1 position of guanine adds a positive charge and steric bulk, which helps to stabilize the codon-anticodon interaction and ensure that the ribosome advances by precisely three nucleotides at a time.[4] In the absence of m1G37, tRNAs, particularly those that read codons with successive C's (like proline tRNAs reading CCN codons), are prone to slipping on the messenger RNA (mRNA) template, leading to the insertion of an incorrect amino acid and the synthesis of a non-functional or truncated protein.[3][4] This frameshifting can be detrimental to the cell.[5]

1.2. Enhancing tRNA Stability and Structure

The m1G modification contributes to the correct tertiary structure and stability of tRNA molecules.[6][7] The methylation at position 37 helps to maintain the conformation of the anticodon loop, which is crucial for its interaction with the ribosome and mRNA.[6] This structural integrity is vital for the overall efficiency of the translation process.

1.3. Modulating Aminoacylation Efficiency

Recent studies have revealed that m1G37 also plays a role in the efficient aminoacylation of tRNA, which is the process of attaching the correct amino acid to its corresponding tRNA.[8] G37-unmodified tRNAPro is aminoacylated less efficiently than its m1G37-modified counterpart.[8] This suggests that m1G acts as a quality control mark, ensuring that only properly modified tRNAs are charged with amino acids and participate in protein synthesis.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the enzymes that regulate m1G levels and the functional consequences of this modification.

Table 1: Kinetic Parameters of m1G Methyltransferases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kchem (s-1) | Reference |

| TrmD | E. coli | tRNAPro | 0.2 ± 0.04 | 0.09 ± 0.01 | 0.09 ± 0.01 | [9] |

| Trm5 | M. jannaschii | tRNAAsp | 0.1 ± 0.02 | 0.020 ± 0.007 | 0.12 ± 0.03 | [9] |

Table 2: Effect of m1G37 Deficiency on Translational Frameshifting

| tRNA | m1G37 Status | +1 Frameshifting Efficiency (%) | Fold Increase in Frameshifting | Reference |

| tRNAProL | Present | 1.4 | - | [10] |

| tRNAProL | Deficient | 7.0 | 5.0 | [10] |

| tRNASufB2 | Present | 8.2 | - | [10] |

| tRNASufB2 | Deficient | 20.8 | 2.5 | [10] |

Table 3: Effect of ALKBH1 on m1A Levels in tRNA (as a proxy for potential demethylase activity)

| Cell Line | ALKBH1 Status | Change in m1A/G Ratio | Reference |

| HeLa | Transient Knockdown | ~6% increase | [6] |

| HeLa | Transient Overexpression | ~16% decrease | [6] |

| HeLa | Stable Overexpression | ~21% decrease | [6] |

| MEF | Alkbh1-/- | ~42% increase | [6] |

Key Enzymes in this compound Metabolism

The levels of m1G in RNA are dynamically regulated by the coordinated action of methyltransferases ("writers") and demethylases ("erasers").

3.1. "Writers": TrmD and Trm5 Methyltransferases

The methylation of G37 to m1G is catalyzed by two distinct classes of enzymes that evolved independently.[11][12]

-

TrmD: Found in bacteria, TrmD is a member of the SPOUT superfamily of methyltransferases.[11] It recognizes the anticodon stem-loop of the tRNA substrate.[5]

-

Trm5: Present in eukaryotes and archaea, Trm5 belongs to the Rossmann-fold family of methyltransferases.[5][11] Unlike TrmD, Trm5 recognizes the overall L-shaped structure of the tRNA.[12]

Both TrmD and Trm5 utilize S-adenosylmethionine (SAM) as the methyl donor for the reaction.[13]

3.2. "Erasers": ALKBH1 Demethylase

The removal of the methyl group from m1G is less well-characterized than its addition. However, the AlkB homolog 1 (ALKBH1), an Fe(II)- and α-ketoglutarate-dependent dioxygenase, has been identified as a potential "eraser" of m1G.[14][15] While ALKBH1 has demonstrated demethylase activity on various substrates, including N1-methyladenosine (m1A) in tRNA, its specific activity on m1G is still under investigation.[6][16] The reversible nature of this modification suggests a dynamic regulatory role in response to cellular signals.[16]

Experimental Protocols for Studying this compound

4.1. Methylated RNA Immunoprecipitation followed by Sequencing (m1G-RIP-Seq)

This technique is used to identify and quantify RNAs containing the m1G modification on a transcriptome-wide scale.

-

Principle: An antibody specific to m1G is used to enrich for m1G-containing RNA fragments from a total RNA sample. The enriched fragments are then sequenced and mapped to the genome to identify the locations of the modification.[2][17]

-

Detailed Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (e.g., 100-200 nucleotides) using enzymatic or chemical methods.[17]

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m1G antibody. Capture the antibody-RNA complexes using protein A/G magnetic beads.[1]

-

Washing: Perform stringent washes to remove non-specifically bound RNA.[1]

-

Elution and RNA Purification: Elute the m1G-containing RNA from the beads and purify it.

-

Library Preparation and Sequencing: Construct a sequencing library from the enriched RNA fragments and a corresponding input control library from the initial fragmented RNA. Perform high-throughput sequencing.[17]

-

Data Analysis: Align the sequencing reads to the reference genome or transcriptome. Identify peaks of enrichment in the m1G-IP sample compared to the input control to locate m1G sites.

-

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative method for detecting and quantifying modified nucleosides in total RNA.[18]

-

Principle: RNA is enzymatically digested into individual nucleosides. The mixture of nucleosides is then separated by liquid chromatography and detected by tandem mass spectrometry. The amount of m1G can be quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.[18][19]

-

Detailed Methodology:

-

RNA Isolation and Digestion: Isolate total RNA and digest it to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[19]

-

LC Separation: Inject the nucleoside mixture onto a reverse-phase HPLC column to separate the different nucleosides based on their hydrophobicity.[19]

-

MS/MS Detection: The separated nucleosides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. In the first mass analyzer, the precursor ion corresponding to m1G is selected. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer.[18]

-

Quantification: The abundance of m1G is determined by measuring the area under the peak for the specific precursor-product ion transition and comparing it to a standard curve generated with known amounts of m1G.[19]

-

4.3. In Vitro Methyltransferase Assay

This assay is used to measure the enzymatic activity of m1G methyltransferases like TrmD and Trm5.

-

Principle: A recombinant methyltransferase is incubated with a tRNA substrate and a radiolabeled methyl donor (S-adenosyl-L-[methyl-3H]-methionine). The incorporation of the radiolabeled methyl group into the tRNA is then measured.[20][21]

-

Detailed Methodology:

-

Reagent Preparation: Purify the recombinant methyltransferase and the tRNA substrate. Prepare a reaction buffer containing S-adenosyl-L-[methyl-3H]-methionine.[22]

-

Reaction Incubation: Combine the enzyme, tRNA substrate, and reaction buffer, and incubate at the optimal temperature for the enzyme.[20]

-

Reaction Quenching and tRNA Precipitation: Stop the reaction and precipitate the tRNA to separate it from the unincorporated radiolabeled SAM. This can be done using trichloroacetic acid (TCA).[22]

-

Scintillation Counting: Collect the precipitated tRNA on a filter and measure the amount of incorporated radioactivity using a scintillation counter.[20]

-

Data Analysis: Calculate the amount of methylated tRNA based on the measured radioactivity and the specific activity of the S-adenosyl-L-[methyl-3H]-methionine.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of m1G modification and its role in translation, as well as a typical experimental workflow for studying m1G.

Caption: The m1G modification pathway and its impact on translation.

Caption: A typical experimental workflow for the analysis of m1G.

Emerging Roles and Future Directions

While the role of m1G in tRNA is well-established, its presence and function in other RNA species are emerging areas of research. There is evidence suggesting that m1G may be present in mRNA and ribosomal RNA (rRNA), although at much lower levels than in tRNA.[23] The functional implications of these modifications are still largely unknown but may include roles in regulating mRNA translation and ribosome biogenesis.[24]

Future research will likely focus on:

-

Developing more sensitive and specific methods for detecting m1G at single-nucleotide resolution in a variety of RNA species.

-

Elucidating the full range of "eraser" enzymes for m1G and the signaling pathways that regulate their activity.

-

Investigating the role of m1G in various human diseases, including cancer and neurological disorders, where dysregulation of RNA modifications has been implicated.[25]

-

Exploring the potential of targeting m1G metabolic enzymes for therapeutic intervention.

Conclusion

This compound is a fundamentally important RNA modification that plays a critical role in ensuring the fidelity and efficiency of gene expression. Its primary function in preventing translational frameshifting underscores its importance in maintaining cellular homeostasis. The ongoing exploration of its presence in other RNA species and its dynamic regulation promises to reveal new layers of complexity in post-transcriptional gene regulation. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of m1G and its potential as a therapeutic target.

References

- 1. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Codon-Specific Translation by m1G37 Methylation of tRNA [frontiersin.org]

- 5. Single-Turnover Kinetics of Methyl Transfer to tRNA by Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on the synthesis and function of 1-methylguanosine on transfer RNAs [swxzz.com]

- 8. Evolutionary repair reveals an unexpected role of the tRNA modification m1G37 in aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 11. mdpi.com [mdpi.com]

- 12. Distinct determinants of tRNA recognition by the TrmD and Trm5 methyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]

- 18. nationalacademies.org [nationalacademies.org]

- 19. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Methyltransferase Assay [protocols.io]

- 23. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Dynamic regulation and key roles of ribonucleic acid methylation [frontiersin.org]

- 25. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and occurrence of 1-Methylguanine

An In-depth Technical Guide on the Natural Sources and Occurrence of 1-Methylguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (m1G) is a modified purine base primarily known as a catabolic product of transfer RNA (tRNA). Unlike its isomers, such as O⁶-methylguanine or 7-methylguanine which are often products of DNA damage, this compound's presence in biological fluids predominantly reflects the rate of cellular RNA turnover. Consequently, its quantification is a valuable tool in biomarker research, particularly for monitoring conditions associated with accelerated cellular proliferation, such as cancer. This guide provides a detailed overview of the endogenous formation, natural occurrence, and analytical methodologies for this compound, tailored for professionals in biomedical research and drug development.

Endogenous Formation and Metabolic Pathway

The primary natural source of this compound is the post-transcriptional modification of guanine residues in tRNA molecules. This modification is a crucial step in ensuring the structural stability and functional efficiency of tRNA, particularly in preventing translational frameshifting.[1]

The process is catalyzed by a specific class of enzymes known as tRNA methyltransferases. S-adenosyl-L-methionine (SAM) serves as the essential methyl group donor for this reaction. In eukaryotes and archaea, the Trm5 and Trm10 families of enzymes are responsible for methylating guanine at the N1 position at specific locations within the tRNA structure, such as position 37 (G37) in the anticodon loop and position 9 (G9) in the tRNA core.[1][2] The corresponding enzyme in bacteria is TrmD.[3]

The overall enzymatic reaction is as follows:

S-adenosyl-L-methionine + tRNA ⇌ S-adenosyl-L-homocysteine + tRNA containing Nthis compound[4]

This modification prevents the formation of improper Watson-Crick base pairings, thereby helping to maintain the correct tertiary L-shaped structure of the tRNA molecule.[1]

Natural Occurrence and Excretion

Unlike nucleobases in DNA, modified nucleosides from RNA are not recycled by salvage pathways.[3] When tRNA molecules undergo natural degradation as part of cellular turnover, they are broken down by various ribonucleases and nucleotidases. This catabolic process releases the constituent modified nucleosides, including 1-methylguanosine (the nucleoside form of this compound). These molecules are then transported through the bloodstream and are quantitatively excreted in the urine.[3]

Because of this, the level of urinary this compound (or 1-methylguanosine) serves as a direct indicator of the whole-body RNA turnover rate. In pathologies characterized by high rates of cell proliferation and death, such as cancer, tRNA turnover is significantly increased, leading to elevated levels of modified nucleosides in the urine.[3][5]

Occurrence in Biological Fluids

This compound is a normal constituent of human urine. Its concentration is often measured and normalized to creatinine levels to account for variations in urine dilution. Elevated excretion has been noted in patients with various malignancies, including breast cancer and leukemia.[5][6]

Table 1: Quantitative Occurrence of 1-Methylguanosine in Human Urine (Note: Comprehensive reference range data for 1-methylguanosine in large, healthy populations is limited in peer-reviewed literature compared to other modified nucleosides. The values below are derived from specific study cohorts.)

| Population | Sample Type | Mean/Median Concentration | Unit | Reference(s) |

| Normal Controls | Urine | 1.22 (Median) | nmol/µmol creatinine | [6] |

| Breast Cancer Patients | Urine | Elevated vs. Controls | nmol/µmol creatinine | [5] |

| Leukemia Patients | Urine | Elevated vs. Controls | nmol/µmol creatinine | [6] |

Occurrence in Foods and Beverages

Modified nucleosides, including this compound, are expected to be present in any food source containing cellular material rich in RNA, such as meats, fish, and some vegetables. However, there is a significant lack of quantitative data in the scientific literature detailing the specific concentrations of this compound in various foodstuffs.

Table 2: Quantitative Occurrence of this compound in Food & Beverages

| Food/Beverage Category | Specific Item | Concentration | Unit | Reference(s) |

| Meat, Poultry, Fish | - | Data Not Available | - | - |

| Vegetables & Legumes | - | Data Not Available | - | - |

| Beverages | - | Data Not Available | - | - |

Experimental Protocols: Quantification of Urinary this compound

The gold standard for the accurate quantification of this compound in biological matrices like urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for precise measurement even at low physiological concentrations.

Protocol: Quantification of Urinary this compound by Isotope-Dilution LC-MS/MS

This protocol provides a robust method for determining this compound concentrations, adapted from established methodologies for modified nucleoside analysis.[7][8]

1. Sample Preparation & Extraction:

-

Collection: Collect mid-stream urine samples in sterile containers. For long-term storage, freeze at -80°C immediately.

-

Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet particulate matter.

-

Internal Standard Spiking: Transfer a precise volume (e.g., 100 µL) of the urine supernatant to a clean microcentrifuge tube. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-1-methylguanine) to account for analytical variability.

-

Dilution: Dilute the sample with an equal volume of 0.1% formic acid in ultrapure water.

2. Solid-Phase Extraction (SPE) (Optional - for enhanced sensitivity):

-

Cartridge: Use a mixed-mode or reversed-phase SPE cartridge.

-

Conditioning: Condition the cartridge with methanol followed by ultrapure water.

-

Loading: Load the prepared urine sample onto the cartridge.

-

Washing: Wash with ultrapure water to remove salts and hydrophilic interferents.

-

Elution: Elute this compound with a small volume of methanol containing formic acid.

-

Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.